

Determining Protein Concentration: A Detailed Protocol for the Bicinchoninic Acid (BCA) Assay

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Compound of Interest

Compound Name: *Biquinate*

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Application Note & Protocol

Abstract

The Bicinchoninic Acid (BCA) assay is a highly sensitive, detergent-compatible colorimetric method for the quantification of total protein in a solution. This application note provides a detailed protocol for performing the BCA assay, including reagent preparation, creation of a standard curve, and analysis of unknown samples. The protocol is intended for researchers, scientists, and drug development professionals who require accurate protein concentration measurements for a wide range of applications, from enzymatic assays to western blotting and biopharmaceutical formulation.

Principle of the BCA Assay

The BCA assay is based on a two-step reaction.^{[1][2][3]} First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu^{2+}) to cuprous ions (Cu^{1+}) in a temperature-dependent reaction.^{[1][2]} The amount of Cu^{2+} reduced is directly proportional to the amount of protein present.^{[1][2]} In the second step, two molecules of bicinchoninic acid (BCA) chelate with one cuprous ion (Cu^{1+}), forming a stable, purple-colored complex that exhibits a strong absorbance at 562 nm.^{[1][4]} The intensity of the purple color, and thus the absorbance, is proportional to the protein concentration and can be measured using a spectrophotometer or microplate reader.^{[1][4]}

Materials and Reagents

Reagents

Reagent	Supplier Example	Catalog Number Example	Notes
BCA Protein Assay Kit	Pierce™ (Thermo Fisher Scientific)	23225 or 23227	Kits typically include Reagent A and Reagent B.
Bovine Serum Albumin (BSA) Standard	Pierce™ (Thermo Fisher Scientific)	23209	Typically provided at a concentration of 2 mg/mL.
Phosphate-Buffered Saline (PBS)	Various	N/A	Or other appropriate buffer compatible with the assay and your sample.
Distilled or Deionized Water	N/A	N/A	For reagent and standard preparation.

Equipment

- 96-well flat-bottom microplates[5]
- Microplate reader with absorbance measurement capabilities at 562 nm[4][6]
- Single and multichannel pipettes
- Pipette tips
- Reagent reservoirs
- Incubator or water bath capable of maintaining 37°C[4][6]
- Vortex mixer
- Microcentrifuge tubes for standard and sample dilutions

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for analyzing multiple samples simultaneously.

Preparation of BSA Standards for Standard Curve

A standard curve is essential for accurately determining the concentration of the unknown protein samples.^[4] Bovine Serum Albumin (BSA) is commonly used as a standard protein.^[6] Prepare a series of dilutions from a concentrated BSA stock solution (e.g., 2 mg/mL). The following table provides an example of a dilution series.

Standard	Volume of Diluent (e.g., PBS)	Volume and Source of BSA	Final BSA Concentration (µg/mL)
A	0 µL	30 µL of 2 mg/mL Stock	2000
B	12.5 µL	37.5 µL of Stock	1500
C	32.5 µL	32.5 µL of Stock	1000
D	17.5 µL	17.5 µL of tube B dilution	750
E	32.5 µL	32.5 µL of tube C dilution	500
F	32.5 µL	32.5 µL of tube E dilution	250
G	32.5 µL	32.5 µL of tube F dilution	125
H	40 µL	10 µL of tube G dilution	25
I (Blank)	40 µL	0 µL	0

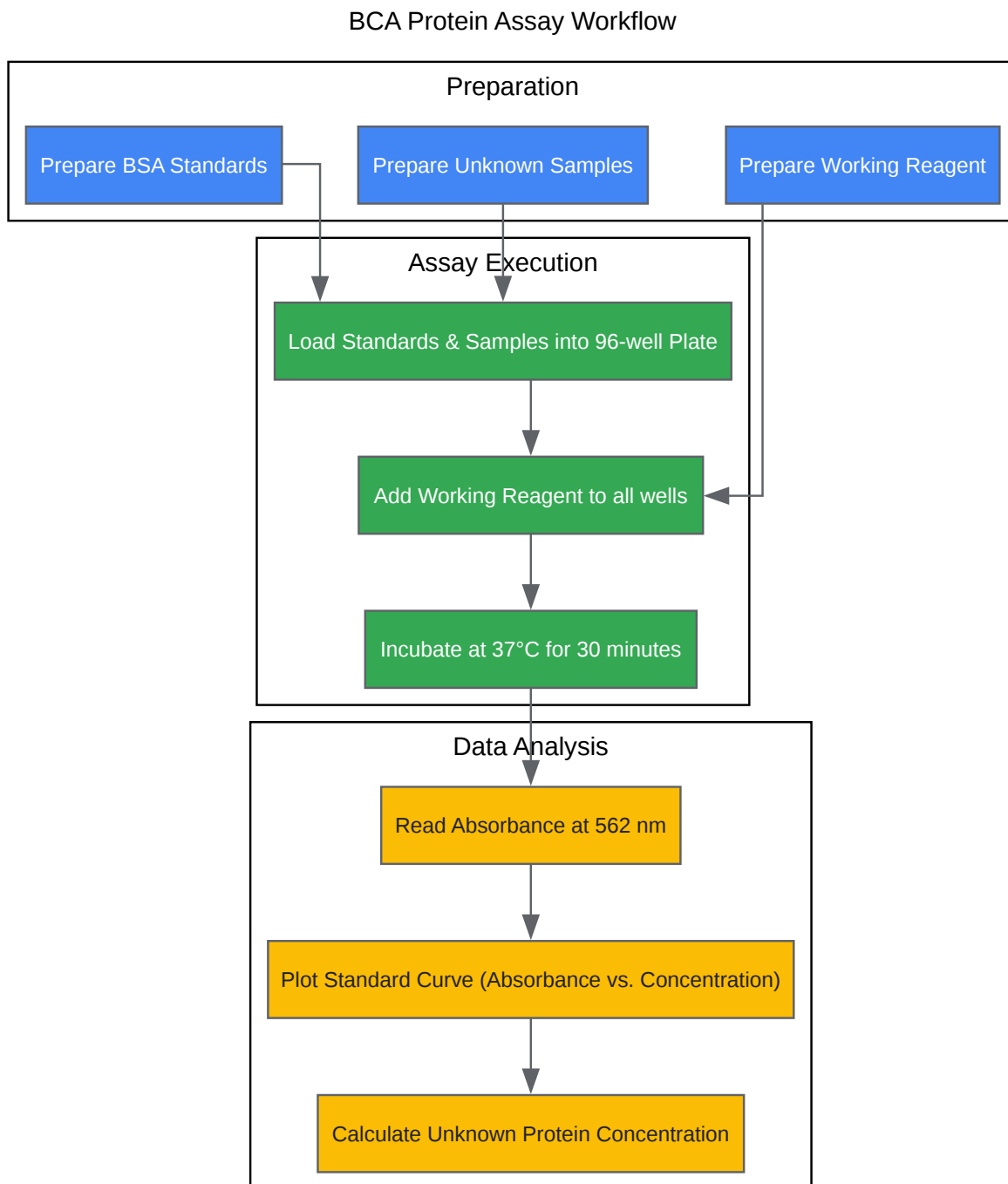
Preparation of Working Reagent (WR)

The Working Reagent (WR) is prepared by mixing BCA Reagent A and BCA Reagent B. It is important to prepare the WR fresh for each assay.

- Determine the total volume of WR needed for the assay. Each standard and sample well will require 200 μ L of WR.[\[4\]](#)[\[6\]](#)
- Prepare the WR by mixing 50 parts of Reagent A with 1 part of Reagent B (50:1 ratio).[\[4\]](#)[\[6\]](#)
For example, to make 10 mL of WR, mix 9.8 mL of Reagent A with 0.2 mL of Reagent B.
- Mix the solution until the initial turbidity disappears and the solution is a clear, green color.[\[7\]](#)

Assay Procedure

The following diagram illustrates the overall workflow of the BCA protein assay.



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Caption: Workflow of the Bicinchoninic Acid (BCA) protein assay.

- **Load Plate:** Pipette 25 μL of each BSA standard and unknown protein sample into separate wells of a 96-well microplate.^[2] It is recommended to perform all measurements in duplicate or triplicate.
- **Add Working Reagent:** Using a multichannel pipette, add 200 μL of the freshly prepared WR to each well.^{[4][6]}
- **Mix:** Gently tap the plate or use a plate shaker for 30 seconds to ensure thorough mixing.^[8]
- **Incubate:** Cover the plate and incubate at 37°C for 30 minutes.^{[4][6]}
- **Cool:** After incubation, cool the plate to room temperature.^[6]
- **Read Absorbance:** Measure the absorbance of each well at 562 nm using a microplate reader.^{[4][6]}

Data Analysis

- **Subtract Blank:** Subtract the average absorbance of the blank standard (0 $\mu\text{g/mL}$) from the absorbance readings of all other standards and unknown samples.
- **Generate Standard Curve:** Plot the blank-corrected absorbance values for the BSA standards against their corresponding concentrations (in $\mu\text{g/mL}$).
- **Determine Unknown Concentration:** Use the standard curve to determine the protein concentration of the unknown samples. This can be done by fitting a linear regression to the standard curve data and using the resulting equation ($y = mx + c$) to solve for the concentration (x) of the unknown samples based on their absorbance (y).^[4]
- **Account for Dilution:** If the unknown samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.

Important Considerations

- **Interfering Substances:** Certain substances can interfere with the BCA assay, including reducing agents (e.g., DTT, β -mercaptoethanol), chelating agents (e.g., EDTA), and some

buffers.[3] If the presence of such substances is unavoidable, it may be necessary to dilute the sample or use a specialized BCA assay kit that is compatible with reducing agents.[9]

- **Protein-to-Protein Variation:** The amino acid composition of a protein can affect the color response in the BCA assay. For the most accurate quantification, it is recommended to use a standard protein that is similar in composition to the unknown protein. However, BSA is a widely accepted general protein standard.
- **Incubation Time and Temperature:** The incubation time and temperature can be adjusted to alter the sensitivity of the assay. Longer incubation times or higher temperatures will increase the color development and sensitivity.[10] However, the protocol should be kept consistent between the standards and the unknown samples.

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References

- 1. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 4. qb3.berkeley.edu [qb3.berkeley.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. benallenlab.org [benallenlab.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Protein determination by the bca method [ruf.rice.edu]
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